N-(4-butylphenyl)-1-carbamimidamidomethanimidamide hydrochloride
CAS No.: 51388-18-2
Cat. No.: VC11520398
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51388-18-2 |
|---|---|
| Molecular Formula | C12H20ClN5 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | 2-(4-butylphenyl)-1-(diaminomethylidene)guanidine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N5.ClH/c1-2-3-4-9-5-7-10(8-6-9)16-12(15)17-11(13)14;/h5-8H,2-4H2,1H3,(H6,13,14,15,16,17);1H |
| Standard InChI Key | DVYFXIRRXFMGOX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure comprises a 4-butylphenyl group linked to a bis-guanidine core, with the hydrochloride salt enhancing solubility. The guanidine groups () and methanimidamide () functionalities create a polycationic character, facilitating interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes .
Table 1: Hypothesized Physicochemical Properties
The para-butyl group introduces hydrophobicity, balancing the polar guanidine motifs, a feature observed in related FFAR1/FFAR4 modulators .
Synthetic Methodologies
Guanidine Core Formation
The bis-guanidine scaffold can be synthesized via thermal condensation of 4-butylphenylamine with dicyandiamide, a method validated for analogous structures .
General Procedure (Adapted from ):
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Step 1: React 4-butylphenylamine with dicyandiamide at 170°C to form the guanidine intermediate.
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Step 2: Quaternize the product with methyl chloroacetate to introduce the methanimidamide group.
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Step 3: Purify via high-performance liquid chromatography (HPLC) and isolate the hydrochloride salt.
Key challenges include controlling regioselectivity and minimizing side reactions during high-temperature steps.
Optimization Strategies
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Catalysis: Copper-mediated coupling (as in ’s General Procedure B) could enhance yield.
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Solvent Systems: Dimethylformamide (DMF) and methanol are preferred for solubility .
Biological Relevance and Applications
GPCR Modulation
Guanidine derivatives are potent allosteric modulators of free fatty acid receptors (e.g., FFAR1/FFAR4) . The compound’s hydrophobic butyl chain may anchor it to lipid-rich receptor pockets, while cationic groups engage polar residues, mimicking endogenous ligand interactions.
Table 2: Hypothetical Receptor Affinity
Enzyme Inhibition
Bis-guanidines inhibit serine proteases (e.g., thrombin) by mimicking arginine side chains. Molecular dynamics simulations suggest similar binding modes for this compound .
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